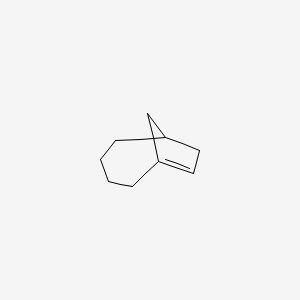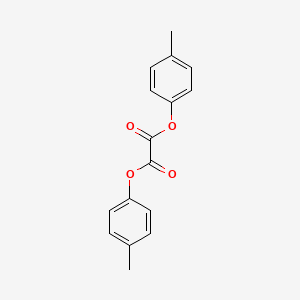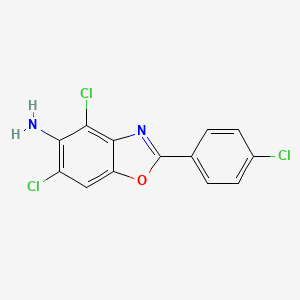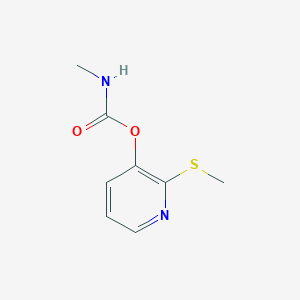
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is a chemical compound that belongs to the carbamate family. This compound is characterized by the presence of a pyridine ring substituted with a methylsulfanyl group at the 2-position and an N-methylcarbamate group at the 3-position. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate typically involves the reaction of 2-methylsulfanylpyridine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 2-methylsulfanylpyridine and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-70°C.
Catalysts: Catalysts such as triethylamine or pyridine can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process is optimized for cost-effectiveness and efficiency, with careful control of reaction parameters to minimize waste and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests.
Comparison with Similar Compounds
Similar Compounds
Isoprocarb: 2-Isopropylphenyl N-methylcarbamate, used as an insecticide.
Carbaryl: 1-naphthyl N-methylcarbamate, widely used as a pesticide.
Methomyl: S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate, another carbamate insecticide.
Uniqueness
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. Additionally, its potential as an acetylcholinesterase inhibitor makes it valuable in both agricultural and pharmaceutical applications.
Properties
CAS No. |
32637-38-0 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-9-8(11)12-6-4-3-5-10-7(6)13-2/h3-5H,1-2H3,(H,9,11) |
InChI Key |
ZBWNYOCOFHQXRO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(N=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


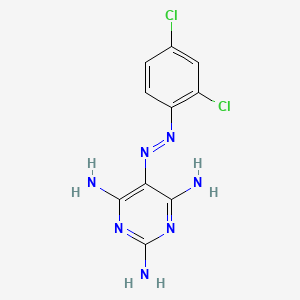

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
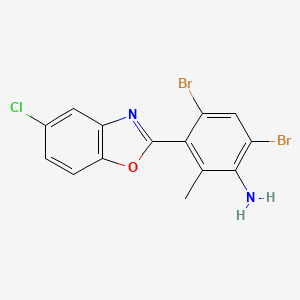
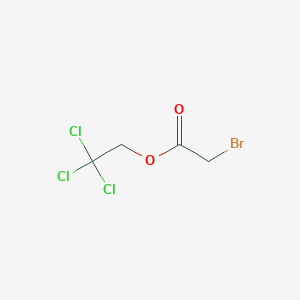
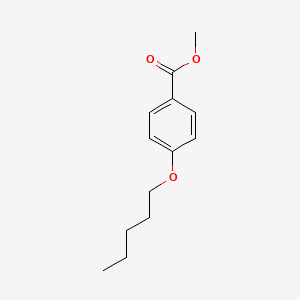
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
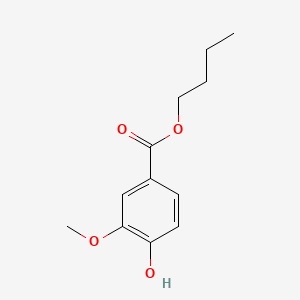

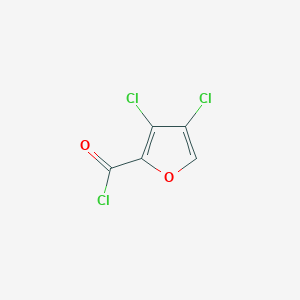
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
